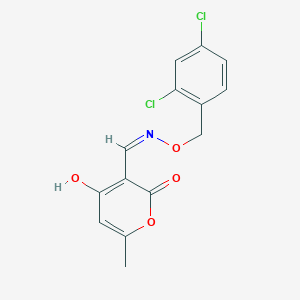
(E)-4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-2,4-dichlorobenzyl oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-2,4-dichlorobenzyl oxime is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyran ring, a carbaldehyde group, and an oxime functional group. The presence of these functional groups makes it a versatile compound for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-2,4-dichlorobenzyl oxime typically involves multiple steps. One common method starts with the preparation of the pyran ring, followed by the introduction of the carbaldehyde group. The final step involves the formation of the oxime by reacting the carbaldehyde with hydroxylamine in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
(E)-4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-2,4-dichlorobenzyl oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxime group into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(E)-4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-2,4-dichlorobenzyl oxime has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-2,4-dichlorobenzyl oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Properties
Molecular Formula |
C14H11Cl2NO4 |
|---|---|
Molecular Weight |
328.1 g/mol |
IUPAC Name |
3-[(Z)-(2,4-dichlorophenyl)methoxyiminomethyl]-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C14H11Cl2NO4/c1-8-4-13(18)11(14(19)21-8)6-17-20-7-9-2-3-10(15)5-12(9)16/h2-6,18H,7H2,1H3/b17-6- |
InChI Key |
OHOZTBLDWQPYER-FMQZQXMHSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)/C=N\OCC2=C(C=C(C=C2)Cl)Cl)O |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NOCC2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















